1-Benzyl-1H-indazole-5-carbonitrile
Description
Significance of Heterocyclic Scaffolds in Drug Discovery and Development
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceutical agents. mdpi.comnih.govresearchgate.net Their structural diversity and ability to interact with biological targets have made them indispensable in the field of medicinal chemistry. mdpi.comnih.gov These scaffolds are integral to the development of a wide array of therapeutics, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The versatility of heterocyclic structures allows for fine-tuning of their physicochemical properties, enabling chemists to design molecules with specific biological activities. researchgate.net
The Indazole Core: A Privileged Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, was first synthesized by Emil Fischer in 1883. wikipedia.orgpnrjournal.com Although rare in nature, synthetic indazole derivatives have garnered significant interest due to their wide range of biological activities. wikipedia.orgaustinpublishinggroup.com Early research laid the groundwork for understanding the fundamental chemistry of indazoles, including their tautomeric forms (1H- and 2H-indazoles). austinpublishinggroup.comsci-hub.seaustinpublishinggroup.com
Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.govexlibrisgroup.com They are recognized for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govsci-hub.senih.govtandfonline.com Several FDA-approved drugs, such as the antiemetic granisetron (B54018) and the anticancer agents axitinib (B1684631) and pazopanib, feature the indazole core, highlighting its therapeutic importance. pnrjournal.comnih.gov The indazole scaffold's ability to serve as a template for designing kinase inhibitors has been particularly notable in the development of targeted cancer therapies. nih.govrsc.org Furthermore, research has explored their use in treating neurodegenerative diseases, cardiovascular disorders, and even as male contraceptives. nih.govtandfonline.com
| Therapeutic Area | Examples of Investigated Activities of Indazole Derivatives |
| Oncology | Kinase inhibition (e.g., VEGFR-2, PI3Kδ), anti-proliferative effects nih.govnih.gov |
| Inflammation | Anti-inflammatory agents tandfonline.comtandfonline.comnih.gov |
| Infectious Diseases | Antibacterial, antifungal, antiviral (including anti-HIV) properties nih.govnih.govresearchgate.net |
| Neurology | Treatment of neurodegenerative disorders nih.govtandfonline.com |
| Cardiovascular | Vasodilator and antiplatelet activity nih.govtandfonline.com |
The specific compound, 1-Benzyl-1H-indazole-5-carbonitrile, emerges as a molecule of interest due to the strategic combination of its structural features. The indazole core itself is a well-established "privileged scaffold" in medicinal chemistry. The addition of a benzyl (B1604629) group at the N1 position and a carbonitrile group at the C5 position introduces specific physicochemical properties that can influence the molecule's biological activity.
The benzyl group can engage in hydrophobic and aromatic interactions within biological targets, potentially enhancing binding affinity. The carbonitrile group, an electron-withdrawing moiety, can modulate the electronic properties of the indazole ring system and participate in hydrogen bonding. The synthesis of related N1-benzyl substituted indazoles and the investigation of various substituents on the indazole ring are common strategies in medicinal chemistry to explore structure-activity relationships. For instance, the synthesis of 1-benzyl-1H-benzimidazoles has been explored for their anticancer properties. nih.gov Similarly, the synthesis of various indazole derivatives, including those with nitrile groups, is an active area of research for developing new therapeutic agents. acs.orgorgsyn.org
The focus on this compound is therefore driven by the potential for this specific combination of functional groups to yield novel biological activities, making it a logical and compelling target for further investigation in drug discovery and chemical biology.
Properties
IUPAC Name |
1-benzylindazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c16-9-13-6-7-15-14(8-13)10-17-18(15)11-12-4-2-1-3-5-12/h1-8,10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUOASXDQNSWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C#N)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479523 | |
| Record name | 1-Benzyl-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125409-65-5 | |
| Record name | 1-Benzyl-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Transformations and Derivatization Strategies of the 1 Benzyl 1h Indazole 5 Carbonitrile Core
Reactivity of the Indazole Nucleus
The reactivity of the 1-benzyl-1H-indazole core is characterized by the interplay between the electron-rich pyrazole (B372694) ring and the benzenoid ring. The benzyl (B1604629) group at the N1 position significantly influences the regioselectivity of further substitutions.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the indazole system can undergo electrophilic aromatic substitution. The directing effect of the fused pyrazole ring, combined with the N1-benzyl substituent, generally directs incoming electrophiles to the C4 and C6 positions. However, the presence of the electron-withdrawing nitrile group at C5 deactivates the ring towards electrophilic attack and primarily directs substitution to the C7 position. Common electrophilic substitution reactions include nitration and halogenation.
Table 1: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Benzyl-7-nitro-1H-indazole-5-carbonitrile |
| Bromination | Br₂, FeBr₃ | 1-Benzyl-7-bromo-1H-indazole-5-carbonitrile |
This data is inferred from the general principles of electrophilic aromatic substitution on deactivated aromatic systems.
Nucleophilic Additions to the Pyrazole Ring
The pyrazole ring of the indazole nucleus is generally less susceptible to nucleophilic attack than the benzene ring. However, under specific conditions, particularly with strong nucleophiles, addition to the C3 position can be achieved. The N1-benzyl group can influence the accessibility of the pyrazole ring to nucleophiles. Studies on related indazole systems suggest that organometallic reagents can add to the C3 position, leading to the introduction of various alkyl or aryl groups. nih.gov
Transformations of the Carbonitrile Group at C5
The carbonitrile group at the C5 position is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the chemical space accessible from the 1-benzyl-1H-indazole-5-carbonitrile core.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This transformation is a common and high-yielding reaction for aromatic nitriles. numberanalytics.com The resulting 1-benzyl-1H-indazole-5-carboxylic acid can then be further derivatized to esters or amides through standard condensation reactions.
Table 2: Hydrolysis of the Carbonitrile Group
| Reaction | Reagents and Conditions | Product |
| Acidic Hydrolysis | H₂SO₄ (aq), heat | 1-Benzyl-1H-indazole-5-carboxylic acid |
| Basic Hydrolysis | NaOH (aq), heat, then H₃O⁺ workup | 1-Benzyl-1H-indazole-5-carboxylic acid |
This data is based on general procedures for the hydrolysis of aromatic nitriles.
Reduction to Aminomethyl Derivatives
The carbonitrile can be reduced to a primary amine, yielding the (1-benzyl-1H-indazol-5-yl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LAH) or through catalytic hydrogenation. The resulting aminomethyl group provides a key site for further functionalization, such as acylation or alkylation.
Table 3: Reduction of the Carbonitrile Group
| Reaction | Reagents and Conditions | Product |
| LAH Reduction | 1. LiAlH₄ in THF; 2. H₂O | (1-Benzyl-1H-indazol-5-yl)methanamine |
| Catalytic Hydrogenation | H₂, Raney Nickel, NH₃/EtOH | (1-Benzyl-1H-indazol-5-yl)methanamine |
This data is based on established methods for the reduction of aromatic nitriles.
Cycloaddition Reactions of the Nitrile Functionality
The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. This [2+3] cycloaddition reaction is a powerful tool for the synthesis of 5-substituted tetrazoles, which are important pharmacophores in drug discovery. acs.orgnih.govorganic-chemistry.orgnih.gov The reaction is often catalyzed by Lewis acids or proceeds under thermal conditions.
Another potential cycloaddition is the reaction with nitrile oxides to form 1,2,4-oxadiazoles, although this is less commonly reported for aromatic nitriles compared to the synthesis of tetrazoles. youtube.com
Table 4: Cycloaddition Reactions of the Nitrile Group
| Reaction Type | Reagent | Product |
| [2+3] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | 5-(1-Benzyl-1H-indazol-5-yl)-1H-tetrazole |
This data is derived from general protocols for the synthesis of tetrazoles from nitriles.
Modifications of the N1-Benzyl Moiety
The N1-benzyl group of this compound serves as a critical handle for modulating the molecule's physicochemical and pharmacological properties. Strategic modifications to this moiety, including the introduction of various substituents on the benzyl ring or its replacement with heterocyclic analogs, can significantly influence biological activity.
The electronic and steric nature of substituents on the benzyl ring can profoundly impact the reactivity and biological interactions of the parent molecule. While direct studies on substituted this compound are limited, research on analogous 1-aryl-5-nitro-1H-indazoles provides valuable insights into these effects. The synthesis of various 1-aryl-5-nitro-1H-indazoles, through the reaction of 2-fluoro-5-nitrobenzaldehyde (B1301997) or 2'-fluoro-5'-nitroacetophenone with substituted arylhydrazines, demonstrates the feasibility of introducing a range of functional groups onto the N1-aromatic ring. mdpi.com
These studies reveal that both electron-donating and electron-withdrawing groups can be incorporated, influencing reaction yields and potentially the electronic properties of the indazole core. For instance, the synthesis of 1-(4-methoxyphenyl)-3-methyl-5-nitro-1H-indazole proceeded with a high yield, indicating that electron-donating groups are well-tolerated. mdpi.com Similarly, compounds bearing electron-withdrawing groups such as chloro, bromo, and trifluoromethyl have been successfully synthesized, showcasing the versatility of these synthetic approaches. mdpi.com
Table 1: Examples of Substituted N1-Aryl-5-nitro-1H-indazoles
| Compound | N1-Aryl Substituent | Reference |
| 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 4-Methoxy | mdpi.com |
| 1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole | 4-Bromo | mdpi.com |
| 1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | 4-Chloro | mdpi.com |
| 1-(3-Chlorophenyl)-5-nitro-1H-indazole | 3-Chloro | mdpi.com |
| 1-(3,4-Dichlorophenyl)-5-nitro-1H-indazole | 3,4-Dichloro | mdpi.com |
| 1-(3-(Trifluoromethyl)phenyl)-5-nitro-1H-indazole | 3-Trifluoromethyl | mdpi.com |
| 1-(4-(Trifluoromethyl)phenyl)-5-nitro-1H-indazole | 4-Trifluoromethyl | mdpi.com |
| 1-(4-Cyanophenyl)-5-nitro-1H-indazole | 4-Cyano | mdpi.com |
This table presents examples of synthesized 1-aryl-5-nitro-1H-indazoles, which serve as analogs for understanding potential substitutions on the N1-benzyl ring of this compound.
Replacing the phenyl ring of the N1-benzyl group with a heterocyclic system offers a powerful strategy to introduce novel pharmacophoric features and modulate the molecule's properties. Heterocycles can introduce additional hydrogen bond donors and acceptors, alter the polarity, and provide different steric profiles, all of which can lead to improved biological activity and selectivity.
A pertinent example of this strategy is the synthesis of 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. nih.gov In this synthesis, the N-alkylation of 1H-indole-5-carbonitrile with 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride in the presence of sodium hydride affords the desired product. nih.gov This reaction demonstrates a viable synthetic route for introducing a (methyl-imidazolyl)methyl group at the N1 position, which can be directly applied to the this compound scaffold.
This approach allows for the incorporation of a five-membered aromatic heterocycle containing two nitrogen atoms, which can significantly alter the electronic and steric landscape of the molecule compared to the parent benzyl group. The imidazole (B134444) moiety can participate in specific hydrogen bonding interactions and potentially improve the solubility and metabolic stability of the compound.
Development of Fused and Spiro-Indazole Systems from the this compound Scaffold
The construction of fused and spirocyclic systems from the this compound core represents a sophisticated approach to explore novel chemical space and develop compounds with unique three-dimensional architectures. Such modifications can lead to compounds with enhanced target affinity and specificity.
While specific examples of fused and spiro-indazoles derived directly from this compound are not extensively documented, established synthetic methodologies for indazole derivatives can be applied. For instance, the functional groups present on the this compound scaffold, such as the nitrile group and the aromatic rings, can serve as synthetic handles for further cyclization reactions.
One potential strategy for creating fused systems involves the chemical transformation of the 5-carbonitrile group. For example, the nitrile could be hydrolyzed to a carboxylic acid, which could then undergo intramolecular cyclization with a suitably positioned functional group on the N1-benzyl moiety or through the introduction of a new substituent on the indazole ring.
The synthesis of spiro-indazoles often involves the construction of the indazole ring through cycloaddition reactions. For example, the [3+2] cycloaddition of a benzyne (B1209423) with a diazo compound is a known method for forming the indazole core. orgsyn.org To create a spiro-center, a cyclic diazo compound could potentially be reacted with an appropriately substituted benzyne precursor derived from the this compound framework. While challenging, this approach could lead to novel spirocyclic indazole derivatives.
The exploration of these advanced derivatization strategies holds significant promise for the development of new chemical entities with tailored biological activities, further highlighting the importance of the this compound scaffold in contemporary drug discovery.
Pharmacological and Biological Activities of 1 Benzyl 1h Indazole 5 Carbonitrile and Its Analogs
Anti-Cancer Activity
The 1-benzyl-indazole and its bioisostere, the 1-benzyl-indole nucleus, are prominent scaffolds in the design of novel anti-cancer agents. Research has demonstrated that analogs of 1-benzyl-1H-indazole-5-carbonitrile exhibit potent activity against various cancer types through mechanisms that include inhibiting cell growth, inducing programmed cell death, and modulating key signaling pathways involved in cancer progression.
Inhibition of Cellular Proliferation
Numerous studies have highlighted the ability of 1-benzyl-indazole and indole (B1671886) analogs to suppress the proliferation of cancer cells. For instance, a series of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs have demonstrated significant tumor growth inhibitory activity against a panel of 60 human tumor cell lines. nih.gov Notably, compounds with specific substitutions on the benzyl (B1604629) ring, such as 4-methoxy, 4-methyl, 4-fluoro, and 4-chloro, were identified as highly potent anti-proliferative agents against ovarian, renal, and breast cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low nanomolar range. nih.gov
Similarly, 1-benzyl-indole-3-carbinol, a derivative of indole-3-carbinol, has shown significantly enhanced anti-proliferative potency in human breast cancer cells compared to its parent compound. nih.gov Furthermore, certain 1-benzyl-1H-benzimidazole derivatives, which share the 1-benzyl moiety, have also been reported to possess potent growth inhibitory activity against several cancer cell lines. nih.gov
Table 1: Anti-proliferative Activity of Selected 1-Benzyl-Indole Analogs
| Compound ID | Cancer Cell Line | GI50 (nM) |
|---|---|---|
| 3d (4-methoxy-N-benzyl analog) | OVCAR-5 (Ovarian) | 20 |
| 3d (4-methoxy-N-benzyl analog) | MDA-MB-468 (Breast) | 40 |
| 3c (4-methyl-N-benzyl analog) | MDA-MB-468 (Breast) | 30 |
| 3g (4-fluoro-N-benzyl analog) | MDA-MB-468 (Breast) | 30 |
| 3f (4-chloro-N-benzyl analog) | A498 (Renal) | 40 |
| 3d (4-methoxy-N-benzyl analog) | COLO 205 (Colon) | 630 |
This table presents a selection of data from a study on aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which these compounds exert their anti-cancer effects is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle in cancer cells. For example, a 1-benzyl-1H-benzimidazole derivative, 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide (B126), was found to induce apoptosis in MCF-7 breast cancer cells. This was confirmed by observing morphological changes characteristic of apoptosis, such as cell shrinkage and blebbing. researchgate.net
Furthermore, 1-benzyl-indole-3-carbinol has been shown to induce a robust G1 cell cycle arrest in both estrogen-responsive and estrogen-independent human breast cancer cell lines. nih.gov This arrest in the G1 phase prevents the cells from proceeding to the DNA synthesis (S) phase, thereby halting their proliferation. Similarly, a triazole analog, 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol, induced significant cell cycle arrest and apoptosis in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov
Modulation of Oncogenic Signaling Pathways
The anti-cancer activity of 1-benzyl-indazole analogs is also linked to their ability to modulate various oncogenic signaling pathways. The aforementioned 1-benzyl-indole-3-carbinol, for instance, has been found to disrupt the endogenous interactions of the Sp1 transcription factor with the CDK6 promoter, a key regulator of the G1 phase of the cell cycle. nih.gov In another example, a 1-benzyl-1H-benzimidazole derivative demonstrated its apoptotic effect through the modulation of Galectin-1 (Gal-1) protein levels, a protein involved in tumor progression. researchgate.net The lead triazole analog, T-12, was found to induce autophagy-dependent apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS). nih.gov
Activity Spectrum Across Various Cancer Cell Lines
Analogs of this compound have demonstrated a broad spectrum of activity against a variety of human cancer cell lines. The N-benzylindole dimethylbarbituric acid hybrids, for example, have shown potent activity against cell lines derived from ovarian, renal, breast, colon, and melanoma cancers. nih.gov A series of 3,5-disubstituted indazole derivatives also exhibited inhibitory activities against human cancer cell lines of the lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). mdpi.com This wide range of activity suggests that these compounds could have the potential for development as clinical candidates for treating various solid tumors. nih.gov
Anti-Microbial and Anti-Parasitic Activity
Beyond their anti-cancer properties, indazole and indole derivatives bearing a 1-benzyl substituent have also been investigated for their efficacy against microbial and parasitic pathogens.
Anti-Bacterial Efficacy
The emergence of drug-resistant bacterial strains necessitates the discovery of new antibacterial agents. In this context, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, which are structurally related to this compound, were synthesized and evaluated for their antimycobacterial activity. A significant number of these compounds showed notable in vitro efficacy against Mycobacterium tuberculosis H37Rv strains, with Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 16 μg/mL. nih.gov One of the most potent compounds, with a 3,4-dichlorobenzyl substituent, exhibited an MIC of 0.25 μg/mL and also demonstrated activity against drug-resistant M. tuberculosis strains. nih.gov
Furthermore, other studies have reported the synthesis of 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives that were evaluated for their general antimicrobial activities. researchgate.net Additionally, a series of N(1)-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives exhibited good activity against Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis. nih.gov
Table 2: Antimycobacterial Activity of Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate Analogs
| Compound | Substituent on Benzyl Ring | MIC against M. tuberculosis H37Rv (μg/mL) |
|---|
This table highlights the most active compound from a study on ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates. nih.gov
Anti-Parasitic Efficacy
Indazole derivatives have also shown promise as anti-parasitic agents. A study investigating the in vitro activity of thirteen 3-alkoxy-1-benzyl-5-nitroindazole derivatives against different Leishmania species (L. amazonensis, L. infantum, and L. mexicana) revealed potent antileishmanial activity. nih.gov Several of these compounds were active against both the promastigote and intracellular amastigote stages of the parasite, with some showing in vitro activity comparable to the standard drug amphotericin B. nih.gov This highlights the potential of the 1-benzyl-indazole scaffold in the development of new treatments for leishmaniasis.
Anti-Fungal Efficacy
While research directly on the anti-fungal properties of this compound is not extensively documented in the provided results, studies on analogous structures provide insights into the potential of the broader indazole and related heterocyclic families as anti-fungal agents. For instance, novel 1,2,3-triazole analogs have demonstrated potent activity against a range of human pathogenic fungi, including Candida albicans, Candida parapsilosis, Candida haemulonii, Aspergillus niger, and Aspergillus flavus. chemistryjournal.net These compounds were found to be comparable or even more effective than established anti-fungal drugs like fluconazole (B54011) and voriconazole. chemistryjournal.net Similarly, azopyrazole carbonitrile derivatives have shown inhibitory effects against Candida albicans, a significant human pathogen. nih.gov The mechanism of action for some anti-fungal compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. mdpi.com
Table 1: Anti-Fungal Activity of Related Heterocyclic Compounds
| Compound Class | Fungal Species | Key Findings | Reference |
| 1,2,3-Triazole Analogs | Candida albicans, Candida parapsilosis, Candida haemulonii, Aspergillus niger, Aspergillus flavus | Potent activity, comparable to or exceeding fluconazole and voriconazole. | chemistryjournal.net |
| Azopyrazole Carbonitrile Derivatives | Candida albicans | Showed positive intermediate inhibition. | nih.gov |
| Imidazole (B134444) Derivatives | Candida albicans | Can inhibit the transformation to the invasive mycelial form. | mdpi.com |
Anti-Protozoal Activity (e.g., Antileishmanial, Antichagasic)
The indazole nucleus is a key feature in compounds investigated for their activity against various protozoan parasites.
Antileishmanial Activity:
Derivatives of 3-alkoxy-1-benzyl-5-nitroindazole have exhibited significant in vitro activity against several Leishmania species, including L. amazonensis, L. infantum, and L. mexicana. nih.gov Notably, compounds NV6 and NV8 from this series were active against both the promastigote and amastigote stages of all three species, with NV8 showing particularly good activity and selectivity. nih.gov The activity of these derivatives against the promastigote stage was comparable to that of the standard drug Amphotericin B. nih.gov Another study on 2-benzyl-5-nitroindazolin-3-one derivatives also identified compounds with potent activity against Leishmania amazonensis amastigotes, with one compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), showing a high selectivity index. nih.gov
Table 2: Antileishmanial Activity of Indazole Analogs
| Indazole Derivative Series | Leishmania Species | Active Stage(s) | Key Findings | Reference |
| 3-alkoxy-1-benzyl-5-nitroindazoles | L. amazonensis, L. infantum, L. mexicana | Promastigotes & Amastigotes | Activity comparable to Amphotericin B against promastigotes. NV8 showed the best activity and selectivity. | nih.gov |
| 2-benzyl-5-nitroindazolin-3-ones | L. amazonensis | Amastigotes | Four compounds were as active as Amphotericin B. One derivative displayed a high selectivity index of 875. | nih.gov |
Antichagasic Activity:
Chagas disease, caused by Trypanosoma cruzi, is another area where indazole derivatives have shown promise. nih.gov A series of 1-substituted 2-benzyl-5-nitroindazolin-3-ones demonstrated significant activity against different forms of T. cruzi. nih.gov Several compounds in this series were as potent as the reference drug benznidazole (B1666585) against both epimastigotes and amastigotes. nih.gov Structure-activity relationship (SAR) analysis suggested that electron-donating groups at position 1 of the indazolinone ring were associated with improved antichagasic activity. nih.gov Furthermore, 1,2,3-triazole-based analogs of benznidazole have also been synthesized and evaluated, with one analog found to be more active than benznidazole itself. epa.gov
Table 3: Antichagasic Activity of Indazole and Triazole Analogs
| Compound Series | Trypanosoma cruzi Strain(s) | Active Form(s) | Key Findings | Reference |
| 1-substituted 2-benzyl-5-nitroindazolin-3-ones | CL Brener, Tulahuen, Y | Epimastigotes & Amastigotes | Potency comparable to benznidazole. Electron-donating groups at position 1 improved activity. | nih.gov |
| 1,2,3-triazole-based benznidazole analogs | Not specified | Trypomastigotes | One analog was found to be more active than benznidazole. | epa.gov |
Investigations into Specific Pathogen Targets
The development of effective treatments for Chagas disease is hampered by the reduced efficacy and side effects of current drugs, benznidazole and nifurtimox, especially in the chronic phase. nih.gov Research into new drugs often targets pathways essential for the parasite's survival that are absent in humans to minimize toxicity. nih.gov Key molecular targets in T. cruzi that have been investigated include the ergosterol biosynthesis pathway, the cysteine-peptidase cruzain, the proteasome, and the enzyme trypanothione (B104310) reductase. nih.gov While the specific targets of this compound are not detailed, the broader class of indazole derivatives likely exerts its anti-protozoal effects through interference with one or more of these or similar vital parasite pathways.
Central Nervous System (CNS) Activity
The potential for indazole-based compounds to act on the central nervous system has been explored, with investigations into their effects on key enzymes and their potential to protect neurons.
Cholinesterase Inhibitory Potential
Information specifically detailing the cholinesterase inhibitory potential of this compound or its direct analogs was not found in the provided search results.
Receptor Agonism/Antagonism in Neurological Disorders
The search results did not yield specific information regarding the receptor agonism or antagonism of this compound in the context of neurological disorders.
Neuroprotective Effects
Research has indicated that certain indazole analogs possess neuroprotective properties. A study on furopyrazole derivatives of benzylindazole analogs investigated their effects on C2 ceramide-induced apoptosis in cultured cortical neurons. nih.gov Ceramide accumulation is linked to neurodegeneration. nih.gov Among the tested analogs, carbinol derivatives demonstrated the most significant neuroprotection against C2 ceramide-induced cell death, suggesting their potential as a basis for developing neuroprotectants for neurodegenerative diseases. nih.gov Additionally, derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) have been identified as inhibitors of sodium nitroprusside-induced apoptosis in vascular smooth muscle cells, indicating a potential therapeutic application in conditions like sepsis, which can have neurological consequences. nih.gov
Table 4: Neuroprotective Activity of Indazole Analogs
| Indazole Analog Class | Model System | Protective Effect | Potential Application | Reference |
| Furopyrazole derivatives of benzylindazole | C2 ceramide-induced apoptosis in cortical neurons | Strongest neuroprotection observed with carbinol derivatives. | Neurodegenerative diseases | nih.gov |
| 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) derivatives | Sodium nitroprusside-induced apoptosis in vascular smooth muscle cells | Inhibition of apoptosis. | Sepsis and septic shock | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The indazole nucleus is a core structure in several compounds with known anti-inflammatory properties. nih.gov For instance, Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), features an indazole core. nih.gov The anti-inflammatory potential of indazole derivatives is often linked to their ability to modulate key inflammatory pathways.
The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation, and their inhibition is a key mechanism for many anti-inflammatory drugs. nih.gov While specific studies on this compound's direct effect on COX-2 are scarce, research on related structures provides valuable insights. For example, the development of various heterocyclic compounds, including those with structures analogous to indazoles, has focused on selective COX-2 inhibition to mitigate inflammatory responses. nih.gov
Some indazole derivatives have been investigated for their ability to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the release of arachidonic acid, a precursor for prostaglandins (B1171923) synthesized by COX enzymes. nih.gov The inhibition of cPLA2α represents an alternative approach to reducing the production of pro-inflammatory lipid mediators. nih.gov
The immunomodulatory effects of 1-benzyl-1H-indazole analogs have been noted in the context of their anti-inflammatory actions. For instance, the analog YC-1, chemically known as 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole, has demonstrated activities that can influence immune responses, although this is often linked to its effects on other signaling pathways that are also relevant to cardiovascular function. nih.gov
Cardiovascular System Activity
Analogs of this compound have shown notable effects on the cardiovascular system, particularly in the areas of antiplatelet aggregation.
Currently, there is limited specific information available in the scientific literature regarding the antiarrhythmic properties of this compound or its close analogs. However, the broader class of indazole derivatives has been explored for various cardiovascular effects. nih.gov
While direct evidence for the antihypertensive effects of this compound is not prominent, some indazole derivatives have been investigated for their impact on blood pressure. For example, certain centrally acting 1H-indazole analogs have been synthesized and evaluated for their hypotensive effects in animal models. nih.gov These effects are often mediated through interactions with adrenergic or imidazoline (B1206853) receptors. nih.gov
Significant research has been conducted on the antiplatelet activity of 1-benzyl-1H-indazole analogs. The compound YC-1 has been identified as a potent inhibitor of platelet aggregation. nih.govnih.gov Its mechanism of action involves the activation of soluble guanylyl cyclase (sGC) and inhibition of phosphodiesterase 5 (PDE5). nih.gov
Another notable analog, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), was identified as the first non-peptide antagonist of protease-activated receptor 4 (PAR4). nih.govlookchem.com PAR4 is a thrombin receptor on human platelets, and its inhibition represents a promising strategy for antithrombotic therapy. lookchem.com Structure-activity relationship (SAR) studies on YD-3 have led to the identification of derivatives with potent anti-PAR4 activity. nih.gov For instance, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate demonstrated significant inhibitory effects on PAR4-mediated platelet aggregation. nih.gov
Interactive Data Tables
Table 1: Antiplatelet Activity of 1-Benzyl-1H-indazole Analogs
| Compound | Target | Activity | IC₅₀ (μM) | Reference |
| YD-3 (ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate) | PAR4 | Antagonist | > 10 (for U46619, collagen, thrombin, SFLLRN induced aggregation) | lookchem.com |
| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | PAR4 | Potent Inhibitor of PAR4-mediated platelet aggregation | Not specified | nih.gov |
| YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole) | sGC/PDE5 | Activator/Inhibitor | Not specified | nih.gov |
Other Therapeutic Potentials
While the primary pharmacological activities of many indazole derivatives are centered on areas like oncology and inflammation, the versatile indazole scaffold has been explored for a range of other potential therapeutic applications. Research into this compound and its analogs has revealed potential activities in metabolic disorders, virology, and reproductive medicine. Due to a lack of direct research on this compound for the activities discussed below, this article will focus on the findings for its structural analogs.
Anti-Diabetic Activity
The potential for indazole derivatives in the management of diabetes is an emerging area of interest. While specific studies on the anti-diabetic properties of this compound are not extensively documented in publicly available research, the broader class of indazole and structurally similar benzimidazole (B57391) derivatives has shown promise.
Research has shown that some benzimidazole derivatives possess anti-diabetic potential by affecting various mechanisms, including the AMP-activated protein kinase (AMPK) pathway. The activation of AMPK and peroxisome proliferator-activated receptor (PPAR) are considered important targets for the treatment of type 2 diabetes. For instance, studies on benzimidazole derivatives like albendazole (B1665689) and lansoprazole (B1674482) have suggested they may contribute to anti-diabetic effects.
Furthermore, new derivatives of a benzimidazole-indole-amide scaffold have been synthesized and evaluated for their potential inhibitory effects on α-glucosidase, an important enzyme in carbohydrate digestion. nih.gov Many of these compounds exhibited stronger inhibitory activity against α-glucosidase than the standard drug, acarbose. nih.gov The most potent of these, a 3-methylphenyl derivative, demonstrated significant α-glucosidase inhibition. nih.gov Molecular docking studies suggest that these compounds can interact effectively with key residues in the active site of the enzyme. nih.gov
While these findings are for related heterocyclic systems, they highlight the potential of the core structures to be developed into effective anti-diabetic agents. Further research is needed to determine if this compound shares this potential.
Table 1: Anti-Diabetic Activity of Selected Benzimidazole-Indole-Amide Analogs
| Compound | Structure | α-Glucosidase IC₅₀ (µM) |
| Acarbose (Standard) | - | - |
| 3-Methylphenyl derivative (6i) | Benzimidazole-indole-amide with a 3-methylphenyl group | More potent than acarbose |
| 3,4-Dimethoxyphenethyl derivative (6m) | Benzimidazole-indole-amide with a 3,4-dimethoxyphenethyl group | - |
IC₅₀ represents the half-maximal inhibitory concentration.
Anti-HIV Activity
The development of novel anti-HIV agents is a critical area of research, and various heterocyclic compounds, including indazole derivatives, have been investigated for their potential to inhibit the virus. Although direct studies on the anti-HIV activity of this compound are limited, research on structurally related compounds, particularly N-benzyl benzimidazoles and other indazole analogs, has shown promising results. These compounds often target key viral enzymes like reverse transcriptase (RT).
One area of investigation has been the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). A novel series of indazole NNRTIs was created using structure-based drug design, showing excellent metabolic stability and effectiveness against mutant strains of the virus. nih.gov
In a similar vein, a series of novel 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives were designed and synthesized as potential HIV-1 integrase inhibitors. nih.gov Most of these compounds, which feature the N-benzyl group, demonstrated good to moderate anti-HIV-1 activity with low cytotoxicity. nih.gov The most potent compound in this series exhibited an EC₅₀ value of 40 µM. nih.gov
Another study identified a benzamide derivative, AH0109, which showed potent anti-HIV-1 activity by inhibiting both reverse transcription and the nuclear import of viral cDNA. nih.gov This compound was effective against HIV-1 strains resistant to several standard anti-retroviral drugs. nih.gov
These findings suggest that the N-benzyl indazole scaffold is a promising starting point for the development of new anti-HIV agents, particularly NNRTIs.
Table 2: Anti-HIV Activity of Selected N-Benzyl Benzimidazole Analogs
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 13g (A 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivative) | HIV-1 Integrase | 40 | 550 | 13.7 |
| AH0109 (A benzamide derivative) | HIV-1 Reverse Transcriptase and viral cDNA nuclear import | 0.7 | - | - |
EC₅₀ represents the half-maximal effective concentration. CC₅₀ represents the half-maximal cytotoxic concentration. SI is the ratio of CC₅₀ to EC₅₀.
Antispermatogenic Applications
A significant area of research for 1-benzyl-indazole analogs has been in the development of male contraceptives, specifically focusing on their antispermatogenic properties. These compounds have been shown to interfere with the process of sperm production.
A key group of compounds in this area is the 1-halobenzyl-1H-indazole-3-carboxylic acids. nih.gov Studies on these derivatives have shown that they can cause a significant reduction in testicular weight and inhibit spermatogenesis in animal models. nih.gov Histological examination of the testes after treatment revealed disorganization of the seminiferous tubules, with a notable loss of spermatocytes and spermatids, while spermatogonia and interstitial tissue appeared normal. nih.gov
Among the halogenated derivatives, certain compounds demonstrated particularly potent antispermatogenic activity. These include:
1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid
1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid
1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid nih.gov
The glycerol (B35011) esters of these compounds also showed high potency. nih.gov This line of research indicates that the 1-benzyl-indazole structure is a viable scaffold for developing non-hormonal male contraceptive agents.
Table 3: Antispermatogenic Activity of Selected 1-Halobenzyl-1H-indazole-3-carboxylic Acid Analogs
| Compound | Key Structural Features | Observed Effects |
| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Dichloro substitution on the benzyl ring | Potent antispermatogenic activity, reduction in testicular weight, disorganization of seminiferous tubules. |
| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Dibromo substitution on the benzyl ring | Potent antispermatogenic activity. |
| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | Chloro and methyl substitution on the benzyl ring | Potent antispermatogenic activity. |
No Publicly Available Research Data Found for this compound
Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data or detailed research findings are publicly available for the chemical compound this compound.
This lack of accessible information prevents the creation of a detailed scientific article focusing on its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses as requested. The user's stringent requirements for an article focused solely on this compound, complete with data tables and in-depth research findings, cannot be met with the currently available information.
Searches for this specific compound did not yield any published studies detailing its synthesis and subsequent biological evaluation. While general information on the SAR of the broader class of indazole derivatives is available, this does not provide the specific data points required for a focused analysis of this compound. For instance, there are no publicly accessible records of its binding affinity to any biological targets, its efficacy in cellular or in vivo models, or any established correlations between its physicochemical properties and biological activity.
Without primary research data, any attempt to generate the requested article would rely on speculation and extrapolation from related but distinct molecules, thereby failing to meet the required standard of scientific accuracy and focus.
Therefore, the following sections of the requested article outline cannot be populated with factual, evidence-based information:
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Physicochemical Parameters Correlated with Biological Activity (e.g., Lipophilicity in Context of Biological Interactions)
It is recommended that researchers interested in this specific compound initiate novel studies to determine its synthesis, characterization, and biological properties. Such research would be necessary to provide the foundational data for a comprehensive SAR and SPR analysis.
Molecular Mechanisms of Action and Target Identification
Elucidation of Specific Protein Targets (e.g., Enzymes, Receptors, Kinases)
There is currently no publicly available data identifying the specific protein targets of 1-Benzyl-1H-indazole-5-carbonitrile. Research on other indazole derivatives suggests that protein kinases are a common target for this class of compounds, but specific assays to confirm the interaction of this compound with any particular kinase, enzyme, or receptor have not been published.
Binding Modes and Interaction Analysis
Without confirmed protein targets, detailed analysis of binding modes and specific molecular interactions for this compound is not possible. Computational docking studies and biophysical assays such as X-ray crystallography or NMR spectroscopy would be required to determine how this compound orients itself within the binding pocket of a target protein and to identify the key amino acid residues involved in the interaction.
Cellular Pathway Perturbations Induced by the Compound
The effects of this compound on specific cellular signaling pathways have not been documented. To understand its cellular impact, studies involving transcriptomics, proteomics, and phosphoproteomics would be necessary to map the changes in gene expression and protein activity that occur in cells upon treatment with the compound.
Investigation of Downstream Biological Effects
The downstream biological consequences of the cellular pathway perturbations induced by this compound are yet to be investigated. Research in this area would involve cell-based assays to measure effects on processes such as cell proliferation, apoptosis, and cell cycle progression.
Resistance Mechanisms and Strategies to Overcome Them
As the primary mechanism of action and cellular targets of this compound are unknown, there is no information regarding potential mechanisms of acquired resistance. The development of strategies to overcome resistance would be contingent on first understanding how the compound exerts its biological effects.
Computational Approaches and Rational Drug Design
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as 1-Benzyl-1H-indazole-5-carbonitrile, might interact with a biological target, typically a protein or a nucleic acid.
While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous indazole derivatives provide a framework for the types of interactions that could be anticipated. For instance, molecular docking studies on other indazole derivatives have revealed key binding modes within the active sites of various enzymes. These studies often highlight the importance of the indazole core in forming hydrogen bonds and hydrophobic interactions with amino acid residues.
For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target receptor. The benzyl (B1604629) group offers a significant hydrophobic region that can engage with non-polar pockets in a binding site, while the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. The cyano group at the 5-position is a strong electron-withdrawing group and can participate in dipole-dipole interactions or act as a hydrogen bond acceptor. The outcomes of such simulations would be a set of predicted binding poses and a scoring function that estimates the binding affinity. These results are crucial for prioritizing compounds for further experimental testing.
A recent study on novel indazole derivatives highlighted the use of AutoDock for assessing binding energies against a renal cancer receptor (PDB: 6FEW). nih.gov This type of analysis could be applied to this compound to predict its potential efficacy against similar targets.
| Parameter | Description | Potential Role in this compound Interaction |
| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the target. | A lower value would indicate a more stable and potentially more potent interaction. |
| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitrogen atoms of the indazole ring and the cyano group can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | Interactions between non-polar molecular surfaces. | The benzyl group and the benzene (B151609) ring of the indazole core can form significant hydrophobic interactions. |
| Pi-Pi Stacking | Attractive, non-covalent interactions between aromatic rings. | The benzyl and indazole rings can engage in pi-pi stacking with aromatic residues in the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and for optimizing lead compounds.
For this compound, a QSAR study would typically involve a dataset of indazole derivatives with known biological activities against a specific target. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity.
A study on indazole derivatives as HIF-1α inhibitors demonstrated the utility of 3D-QSAR. nih.govtandfonline.com This approach uses 3D fields (steric and electrostatic) to build a predictive model. Such a model for a series including this compound could provide a 3D map illustrating which regions of the molecule are sensitive to modification. For example, the model might indicate that bulky substituents are favored at a particular position, or that an increase in positive electrostatic potential in another region enhances activity. These insights are invaluable for guiding the synthesis of more potent analogues.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides insights into a molecule's geometry, electronic properties, and reactivity.
For this compound, DFT calculations can be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.
A recent study performed DFT calculations on novel indazole derivatives using the B3LYP/6-311+G(d,p) level of theory. nih.gov The calculated HOMO and LUMO energies provided insights into the electron-donating and accepting capabilities of the molecules. Similar calculations for this compound would reveal the distribution of its electron density. The electrostatic potential map would highlight the electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. This information is critical for understanding its reactivity and potential interactions with biological macromolecules.
| DFT Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Electrostatic Potential | The charge distribution around the molecule. | Predicts sites for non-covalent interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. This method is particularly useful for studying the conformational flexibility of a ligand and the stability of a ligand-protein complex.
An MD simulation of this compound, either in solution or bound to a target protein, would reveal its accessible conformations and their relative energies. The benzyl group, connected to the indazole core by a single bond, has rotational freedom, and MD simulations can explore the preferred orientations of this group.
When a ligand is docked into a protein's binding site, MD simulations can be used to assess the stability of the predicted binding pose. researchgate.net The simulation would show whether the key interactions observed in the docking pose are maintained over time. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Such studies on indazole derivatives have confirmed stable binding within the active site of target proteins. nih.gov
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Excluding Specific Clinical Data)
Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties early in the drug discovery process.
For this compound, various computational tools can predict its physicochemical properties and ADMET profile. These predictions are based on its chemical structure and are compared to the properties of known drugs. For instance, Lipinski's Rule of Five is a widely used filter to assess "drug-likeness."
Web-based platforms like SwissADME and pkCSM can provide predictions for a range of ADMET parameters. youtube.comnih.gov These predictions can include its potential for oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are crucial for metabolism), and potential toxicity risks. While these are predictive models and require experimental validation, they are invaluable for flagging potential liabilities of a compound early on.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit from a primary screen, virtual screening could be employed to find structurally related compounds with potentially improved properties.
Starting with the structure of this compound, a similarity search could be performed on large compound databases to identify commercially available analogues. Alternatively, a library of virtual compounds could be generated by adding various substituents to the indazole scaffold. These compounds would then be docked into the target's binding site to predict their affinity.
The insights gained from molecular docking, QSAR, and DFT studies all feed into lead optimization strategies. For example, if docking studies reveal an unoccupied hydrophobic pocket in the binding site, medicinal chemists could design derivatives of this compound with appropriate hydrophobic groups to fill this pocket, potentially increasing binding affinity. Similarly, QSAR models can guide the modification of the compound to enhance its activity, while ADMET predictions can help to ensure that the optimized compounds retain favorable drug-like properties.
Preclinical Research Methodologies and Translational Prospects
Advanced In Vitro Biological Models (e.g., 3D Cell Cultures, Organoids)
To evaluate the biological activity of a novel compound in a more physiologically relevant context than traditional 2D cell culture, advanced in vitro models are employed. Three-dimensional (3D) cell cultures, such as spheroids, and organoids—self-organizing 3D structures derived from stem cells that mimic organ-specific architecture and function—offer a more accurate representation of the in vivo environment.
For a compound like 1-Benzyl-1H-indazole-5-carbonitrile, these models would be critical in determining its potential efficacy and selectivity. For instance, if targeting a specific cancer, tumor spheroids or patient-derived organoids would be used to assess the compound's ability to penetrate tissue and induce cell death or inhibit proliferation.
Table 1: Hypothetical Application of Advanced In Vitro Models for this compound
| Model Type | Hypothetical Application | Endpoints to Measure |
| Tumor Spheroids | Assess anti-cancer activity | Spheroid growth inhibition, induction of apoptosis, changes in cell morphology |
| Liver Organoids | Evaluate potential hepatotoxicity | Cell viability, expression of liver-specific enzymes, morphological changes |
| Neuronal Organoids | Investigate neuroprotective or neurotoxic effects | Neuronal viability, neurite outgrowth, synaptic function markers |
In Vivo Efficacy Studies in Relevant Animal Models
Following promising in vitro results, the next step would be to assess the efficacy of this compound in living organisms. The choice of animal model is crucial and depends on the therapeutic area of interest. For example, in oncology, xenograft models (human tumor cells implanted in immunocompromised mice) or syngeneic models (cancer cells from the same genetic background as the mouse) would be utilized.
These studies are designed to determine if the compound can inhibit disease progression in a complex biological system.
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Pharmacokinetics (PK) describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) describes what the drug does to the body. Understanding the PK/PD relationship is fundamental for predicting a compound's behavior in humans.
PK studies for this compound would involve administering the compound to animals and measuring its concentration in blood and various tissues over time. PD studies would correlate these concentrations with a biological response (e.g., tumor growth inhibition).
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
| EC50 / IC50 | The concentration of a drug that gives half-maximal response (EC50) or inhibition (IC50). |
Assessment of Compound Stability and Formulation Considerations
The chemical stability of this compound is a critical factor for its development as a drug. Stability studies would be conducted under various conditions (e.g., different pH, temperature, and light exposure) to identify any degradation products. The compound's solubility in different solvents would also be determined.
This information is vital for developing a suitable formulation for administration in preclinical and, eventually, clinical studies. Poor stability or solubility can hinder a compound's development.
Early-Stage Toxicity and Safety Profiling
Early assessment of a compound's safety profile is essential to identify potential liabilities. This typically involves a battery of in vitro and in vivo tests.
Cytotoxicity: Assays using various cell lines are performed to determine the concentration at which the compound becomes toxic to cells.
Genotoxicity: A series of tests are conducted to assess the compound's potential to damage genetic material (DNA). These often include the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and chromosomal aberration assay.
The absence of specific data for this compound in these key preclinical areas highlights a significant gap in the understanding of its potential as a therapeutic agent. Future research focusing on these aspects would be necessary to elucidate its pharmacological profile and translational prospects.
Future Research Directions and Applications
Development of Next-Generation Indazole Derivatives with Enhanced Profiles
The development of novel indazole derivatives with improved therapeutic properties is a key area of ongoing research. For 1-Benzyl-1H-indazole-5-carbonitrile, future efforts could focus on:
Structural Modifications: Systematic modifications of the benzyl (B1604629) and indazole rings could lead to derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of various substituents on the phenyl ring of the benzyl group or at other positions of the indazole nucleus could significantly modulate biological activity.
Pharmacophore Optimization: The nitrile group at the C5 position is a key feature. Exploring its role as a hydrogen bond acceptor or as a precursor for other functional groups could unlock new therapeutic potentials.
Exploration of Novel Therapeutic Indications
The indazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. Future research on this compound could uncover its potential in several therapeutic areas:
Anticancer Activity: Numerous indazole derivatives have been investigated for their potent anti-tumor properties. Research could explore the cytotoxic effects of this compound against various cancer cell lines.
Antimicrobial and Antiprotozoal Effects: The indazole nucleus is present in several antimicrobial and antiprotozoal agents. iucr.org Studies could assess the efficacy of this compound against a range of pathogens.
Central Nervous System (CNS) Applications: Some indazole derivatives have shown activity at CNS targets. The potential for this compound to modulate neurological pathways warrants investigation.
Antispermatogenic Activity: Notably, certain 1-halobenzyl-1H-indazole-3-carboxylic acids have demonstrated antispermatogenic effects, suggesting a potential, though currently speculative, avenue for investigation into male contraception. nih.gov
Combination Therapies and Synergistic Effects
In modern medicine, particularly in oncology, combination therapies are becoming increasingly important. Future studies could investigate the potential synergistic effects of this compound when used in conjunction with other established therapeutic agents. This approach could potentially enhance treatment efficacy and overcome drug resistance.
Potential Applications Beyond Pharmaceutical Sciences
The utility of indazole derivatives may extend beyond medicine. Potential non-pharmaceutical applications for this compound could include:
Agrochemicals: The biological activity of indazoles suggests they could be explored as potential herbicides, insecticides, or fungicides.
Material Science: The aromatic and heterocyclic nature of the compound could make it a candidate for use in the development of novel organic materials with specific electronic or optical properties.
Challenges and Opportunities in Indazole-Based Drug Development
The path to developing new drugs based on the indazole scaffold is not without its hurdles and prospects.
Challenges:
Target Selectivity: A significant challenge is to design derivatives that exhibit high selectivity for their intended biological target to minimize off-target effects.
Synthetic Accessibility: While general methods for indazole synthesis exist, the development of efficient and scalable synthetic routes for specific analogs can be complex.
Opportunities:
Proven Pharmacophore: The indazole core is a validated structural motif found in several approved drugs, providing a solid foundation for the development of new therapeutic agents.
Chemical Diversity: The indazole ring system is highly amenable to chemical modification, allowing for the creation of large and diverse libraries of compounds for screening and optimization.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
